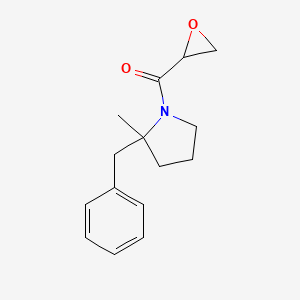
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a hydrazine group and a thienyl group
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Explored for its potential in the development of organic electronic materials and photochromic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine typically involves the reaction of 2,5-dimethyl-3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thienyl and pyrimidine rings.
Reduction: Reduced forms of the hydrazine group.
Substitution: Substituted hydrazine derivatives.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(2,5-dimethyl-3-thienyl)-1H-imidazole: Known for its photochromic properties.
2,5-Dimethyl-3-thienyl)ethene: Exhibits photochromism and is used in optoelectronic applications
Uniqueness
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine is unique due to its combination of a pyrimidine ring with a thienyl group and a hydrazine moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
[4-(2,5-dimethylthiophen-3-yl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-5-8(7(2)15-6)9-3-4-12-10(13-9)14-11/h3-5H,11H2,1-2H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGZYOEQGDHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC(=NC=C2)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2380070.png)
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380071.png)


![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2380077.png)
![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-3-phenylpropanoate](/img/structure/B2380078.png)
![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)


![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2380087.png)



